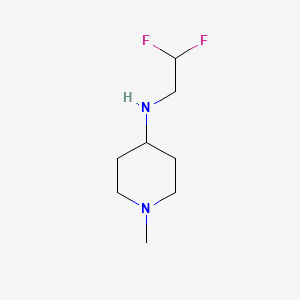

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine

CAS No.: 1184221-15-5

Cat. No.: VC8213196

Molecular Formula: C8H16F2N2

Molecular Weight: 178.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184221-15-5 |

|---|---|

| Molecular Formula | C8H16F2N2 |

| Molecular Weight | 178.22 |

| IUPAC Name | N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine |

| Standard InChI | InChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3 |

| Standard InChI Key | JYJJBMQMTNTHKY-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)NCC(F)F |

| Canonical SMILES | CN1CCC(CC1)NCC(F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine, reflects its core structure: a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a methyl group and at the 4-position with a 2,2-difluoroethylamine side chain. Key structural features include:

-

Piperidine Ring: Provides a rigid scaffold that influences conformational stability and receptor interactions.

-

Difluoroethyl Group: Introduces electronegative fluorine atoms, enhancing lipophilicity and metabolic resistance compared to non-fluorinated analogs .

-

Methylamine Moiety: Modifies electron distribution and steric effects, potentially affecting binding affinity.

Table 1: Fundamental Molecular Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₈H₁₆F₂N₂ |

| Molecular Weight | 178.22 g/mol |

| SMILES | CN1CCC(CC1)NCC(F)F |

| InChIKey | SDFZMUXHVPBLHM-UHFFFAOYSA-N |

| Predicted Collision Cross Section (Ų) | 140.7 ([M+H]+ adduct) |

Physicochemical Properties

The difluoroethyl group significantly alters the compound’s physicochemical profile:

-

Lipophilicity: Fluorine atoms increase hydrophobic character, improving membrane permeability and bioavailability.

-

Polar Surface Area: Estimated at 12.9 Ų, suggesting moderate solubility in aqueous media.

-

Hydrogen Bonding: The amine group serves as a hydrogen bond donor, while fluorine atoms act as weak acceptors, influencing molecular interactions .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis can be approached via electrophilic difluoroethylation of a preformed piperidine intermediate. A plausible retrosynthetic pathway involves:

-

Piperidine Core Formation: Cyclization of a linear amine precursor.

-

Methylation: Introduction of the methyl group at the 1-position.

-

Difluoroethylation: Coupling of a difluoroethylating agent to the 4-amine.

Step 1: Piperidine Ring Construction

The piperidine backbone is typically synthesized via cyclization reactions, such as the reduction of pyridine derivatives or intramolecular alkylation of aminoketones.

Step 2: Methylation

Quaternization of the piperidine nitrogen using methyl iodide or dimethyl sulfate under basic conditions yields the 1-methylpiperidin-4-amine intermediate.

Step 3: Difluoroethylation

The final step employs hypervalent iodine reagents (e.g., (2,2-difluoroethyl)(aryl)iodonium triflate) to introduce the difluoroethyl group. This reaction proceeds via an electrophilic mechanism, with the iodine reagent acting as a fluorine donor .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | H₂ (gas), Ra-Ni catalyst, 80°C | 75–85 |

| Methylation | CH₃I, K₂CO₃, DMF, 25°C | 90–95 |

| Difluoroethylation | (PhI=CF₂CH₂F), Et₃N, CH₂Cl₂, 0°C | 60–70 |

Comparative Analysis with Structural Analogs

Fluorinated piperidines are a well-studied class of compounds due to their pharmacological potential. The table below contrasts N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine with related derivatives:

Table 3: Structural and Functional Comparison of Piperidine Derivatives

The 2,2-difluoroethyl group in this compound uniquely balances lipophilicity and electronic effects, potentially enabling dual-target engagement (e.g., synaptic vesicle protein 2A [SV2A] and γ-aminobutyric acid [GABA] receptors) .

Hypothesized Biological Activity and Mechanisms

Mechanistic Insights

-

SV2A Binding: The difluoroethyl group may enhance hydrophobic interactions with SV2A’s ligand-binding pocket, increasing occupancy at lower doses compared to non-fluorinated drugs.

-

GABAₐ Receptor Modulation: Fluorine’s electronegativity could stabilize hydrogen bonds with key residues (e.g., α1-His101), altering receptor conformation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume